molecular formula C22H22N2O4S B2603742 3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one CAS No. 932540-09-5

3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2603742
CAS No.: 932540-09-5
M. Wt: 410.49
InChI Key: HKHZVJSZLKDLCG-UHFFFAOYSA-N
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Description

3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound characterized by its unique structure, which includes a pyrazinone core, dimethoxyphenyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps. One common approach starts with the preparation of the 2,5-dimethoxyphenyl and 3,4-dimethylphenyl intermediates. These intermediates are then subjected to a series of reactions, including sulfonation, alkylation, and cyclization, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(3,4-dimethylphenyl)-1,2-dihydropyrazin-2-one apart is its unique combination of functional groups and the pyrazinone core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-14-5-6-16(11-15(14)2)24-10-9-23-21(22(24)26)29-13-19(25)18-12-17(27-3)7-8-20(18)28-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHZVJSZLKDLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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